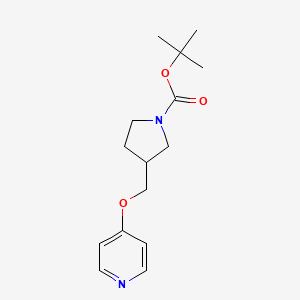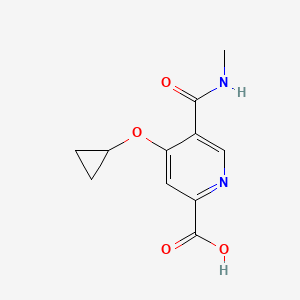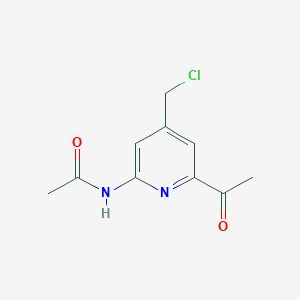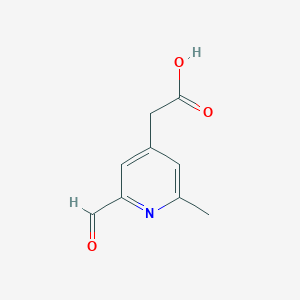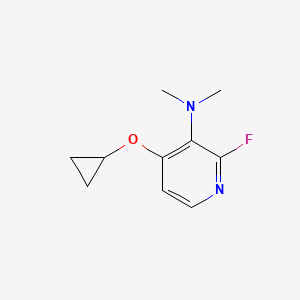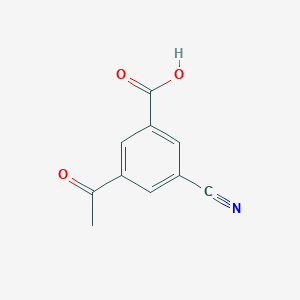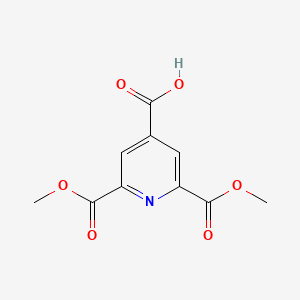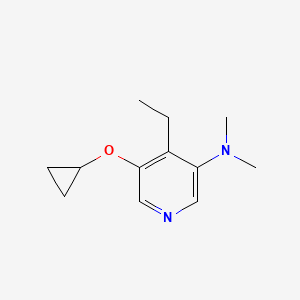
3-Cyclopropoxy-4-iodo-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-4-iodo-N,N-dimethylaniline is an organic compound with the molecular formula C11H14INO It contains a cyclopropoxy group, an iodine atom, and a dimethylaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of N,N-dimethylaniline with iodine in the presence of an oxidizing agent to form 4-iodo-N,N-dimethylaniline . Subsequently, the cyclopropoxy group can be introduced through a nucleophilic substitution reaction using a suitable cyclopropylating agent.
Industrial Production Methods
Industrial production of 3-Cyclopropoxy-4-iodo-N,N-dimethylaniline may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-4-iodo-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming 3-cyclopropoxy-N,N-dimethylaniline.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN) under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-4-iodo-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-4-iodo-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and iodine atom may play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodo-N,N-dimethylaniline: Similar structure but lacks the cyclopropoxy group.
N,N-Dimethylaniline: Lacks both the iodine atom and the cyclopropoxy group.
Uniqueness
3-Cyclopropoxy-4-iodo-N,N-dimethylaniline is unique due to the presence of both the cyclopropoxy group and the iodine atom, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H14INO |
|---|---|
Peso molecular |
303.14 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-4-iodo-N,N-dimethylaniline |
InChI |
InChI=1S/C11H14INO/c1-13(2)8-3-6-10(12)11(7-8)14-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3 |
Clave InChI |
LVZDVDUHTZACJU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=C(C=C1)I)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


